molecular formula C9H17NO2 B7789768 2-(Azocan-1-ium-1-yl)acetate

2-(Azocan-1-ium-1-yl)acetate

Cat. No.: B7789768
M. Wt: 171.24 g/mol
InChI Key: ACPZBHLMRDYFIH-UHFFFAOYSA-N
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Description

2-(Azocan-1-ium-1-yl)acetate is a chemical compound that belongs to the class of azocanes, which are saturated nitrogen heterocycles This compound is characterized by the presence of an azocan-1-ium ion attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-1-ium-1-yl)acetate typically involves the aza-Michael addition reaction. This reaction is a conjugate addition of amines to α,β-unsaturated carbonyl compounds. For instance, the reaction of azocane with methyl acrylate in the presence of a base such as potassium phosphate can yield the desired product . The reaction conditions often involve moderate temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-1-ium-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(Azocan-1-ium-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azocan-1-ium-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azocan-1-ium-1-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(azocan-1-ium-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPZBHLMRDYFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC[NH+](CCC1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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